molecular formula C20H23Cl2N3O2S B2898055 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride CAS No. 1052529-70-0

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride

Cat. No.: B2898055
CAS No.: 1052529-70-0
M. Wt: 440.38
InChI Key: WZCBYUPRPONVGO-UHFFFAOYSA-N
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Description

N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzo[d]thiazole moiety, a dimethylamino propyl chain, and a phenoxyacetamide group, making it a molecule of interest for its diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride typically involves multiple steps:

    Formation of the Benzo[d]thiazole Core: The benzo[d]thiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative, such as 2-chlorobenzoic acid, under acidic conditions.

    Attachment of the Dimethylamino Propyl Chain:

    Coupling with Phenoxyacetic Acid: The final step involves coupling the intermediate with phenoxyacetic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency, yield, and safety. Additionally, purification steps such as recrystallization or chromatography would be scaled up to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the benzo[d]thiazole ring or the phenoxyacetamide moiety, potentially leading to the formation of amines or alcohols.

    Substitution: The chlorine atom on the benzo[d]thiazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as potassium carbonate (K2CO3).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride has been studied for its potential as an enzyme inhibitor. It can interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases by modulating specific biological pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The benzo[d]thiazole moiety can bind to active sites, inhibiting enzyme activity, while the dimethylamino propyl chain enhances its solubility and cellular uptake. The phenoxyacetamide group may contribute to the overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide
  • N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide sulfate

Uniqueness

Compared to similar compounds, N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenoxyacetamide hydrochloride may offer enhanced solubility and stability due to the presence of the hydrochloride salt. This can improve its bioavailability and efficacy in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-2-phenoxyacetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2S.ClH/c1-23(2)11-6-12-24(19(25)14-26-16-7-4-3-5-8-16)20-22-17-10-9-15(21)13-18(17)27-20;/h3-5,7-10,13H,6,11-12,14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZCBYUPRPONVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)COC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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